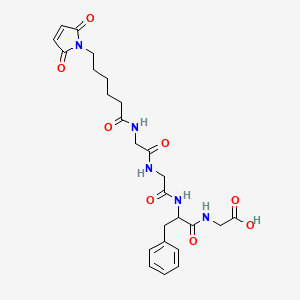

MC-Gly-Gly-Phe-Gly-OH

Description

Evolution of Peptide Linkers in Biopharmaceutical Research

The development of peptide linkers has evolved significantly, moving from simple, stable connections to sophisticated, environment-sensitive systems. Early bioconjugates often utilized non-cleavable linkers, which release the drug payload only after the complete degradation of the antibody component within the target cell. biochempeg.com While offering high stability, this approach can sometimes result in the release of a drug molecule that is still attached to an amino acid residue, potentially affecting its activity. nih.gov

The quest for more precise drug release mechanisms led to the development of cleavable linkers. axispharm.com These linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions prevalent in the target microenvironment, such as the presence of certain enzymes or a lower pH. biochempeg.comaxispharm.com This evolution has allowed for the creation of "smarter" drug delivery systems that can more accurately deliver their potent payloads to diseased cells while minimizing collateral damage to healthy tissues. nih.govnih.gov

Strategic Importance of Cleavable Linkers in Targeted Delivery Systems

Cleavable linkers are a cornerstone of modern targeted drug delivery systems, particularly in the field of oncology. biochempeg.comaxispharm.com Their strategic importance lies in their ability to facilitate the release of a potent therapeutic agent in its most active form precisely at the site of action. nih.govnih.gov This targeted release is often achieved by exploiting the unique biochemical characteristics of the tumor microenvironment.

There are several types of cleavable linkers, each with a distinct trigger for cleavage:

Enzyme-cleavable linkers: These are among the most widely used and incorporate a peptide sequence that is specifically recognized and cleaved by enzymes, such as cathepsins, which are often overexpressed in tumor cells. biochempeg.com

pH-sensitive linkers: These linkers are designed to be stable at the physiological pH of blood (around 7.4) but break down in the more acidic environment of endosomes and lysosomes (pH 4.5-6.0) within cancer cells. nih.gov

Redox-sensitive linkers: These utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing intracellular environment. biosynth.com

The ability to tailor the linker chemistry to the specific characteristics of the target and the drug payload is a significant advantage, enabling the development of highly customized and effective therapies. biosynth.com

Overview of MC-Gly-Gly-Phe-Gly-OH in Contemporary Research

This compound is a specific type of cleavable linker that has garnered significant attention in contemporary biopharmaceutical research. medchemexpress.commedchemexpress.com It is a tetrapeptide linker, meaning it is composed of four amino acid residues: Glycine-Glycine-Phenylalanine-Glycine. broadpharm.com The "MC" portion of the name refers to a maleimidocaproyl group, a common chemical entity used for conjugation to antibodies or other targeting moieties.

This particular peptide sequence, Gly-Gly-Phe-Gly, is designed to be a substrate for lysosomal proteases, particularly cathepsin B. diva-portal.orgresearchgate.net The cleavage of the peptide bond following the phenylalanine residue by these enzymes initiates the release of the conjugated drug. nih.gov The Gly-Gly-Phe-Gly sequence has demonstrated good stability in plasma, a crucial feature for preventing premature drug release during circulation. nih.gov

The general structure of this linker allows for its incorporation into antibody-drug conjugates (ADCs), where the "MC" group can react with a thiol group on the antibody, and the terminal carboxyl group ("-OH") can be coupled to the drug payload, often through a self-immolative spacer. glpbio.commedchemexpress.comtargetmol.com

Academic Research Landscape of this compound

The academic and industrial research landscape surrounding this compound is vibrant and focused on its application in the development of novel ADCs. oup.com Research efforts are directed towards optimizing its use in various therapeutic contexts. For instance, studies have explored its incorporation into ADCs targeting different cancer types. amegroups.org

The synthesis of this compound and its derivatives is also an active area of research, with efforts to develop efficient and scalable synthetic routes to meet the growing demand for this critical component in ADC development. google.com

Structure

2D Structure

Properties

Molecular Formula |

C25H31N5O8 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37) |

InChI Key |

DWPLKZYCOGLRPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Mc Gly Gly Phe Gly Oh

Peptide Synthesis Methodologies for MC-Gly-Gly-Phe-Gly-OH

The synthesis of the peptidic backbone of this compound is predominantly achieved through a stepwise assembly of amino acids. This process requires robust and efficient methodologies to ensure high purity and yield of the final product.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) stands as the preeminent technique for the production of peptides like Gly-Gly-Phe-Gly. This method involves the covalent attachment of the first amino acid to an insoluble polymer resin, which acts as a solid support. thermofisher.com The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids. thermofisher.com A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin to remove soluble byproducts and unreacted reagents. thermofisher.com The synthesis proceeds from the C-terminus to the N-terminus. For the Gly-Gly-Phe-Gly sequence, Glycine (B1666218) would be the first amino acid attached to the resin.

The choice of resin is critical and depends on the desired C-terminal functionality. For the synthesis of a peptide with a C-terminal carboxylic acid, a resin that allows for cleavage under conditions that leave the acid intact is chosen.

Fmoc Chemistry Protocols for Peptide Assembly

The most widely used chemical strategy in SPPS for research and production is the Fluorenylmethyloxycarbonyl (Fmoc) chemistry. smolecule.com In this approach, the α-amino group of each amino acid is protected by the Fmoc group, which is stable to the coupling conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tandfonline.comgoogle.com

The synthesis cycle for each amino acid addition involves two main steps:

Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed by treatment with a piperidine solution. google.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. thermofisher.com

This cycle is repeated until the desired peptide sequence, Gly-Gly-Phe-Gly, is assembled. Activation of the incoming Fmoc-amino acid's carboxyl group is crucial for efficient peptide bond formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance coupling efficiency and minimize side reactions. tandfonline.comgoogle.com

| Step | Reagent/Condition | Purpose |

| Resin Loading | Fmoc-Gly-OH, DIC, DMAP | Attachment of the first amino acid to the resin |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group |

| Amino Acid Coupling | Fmoc-AA-OH, DIC/OxymaPure | Formation of the peptide bond |

| Final Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups |

Functional Group Integration and Derivatization Strategies

Once the tetrapeptide backbone is synthesized, the next crucial steps involve the integration of the maleimidocaproyl (MC) moiety at the N-terminus and the potential modification of the C-terminal carboxylic acid for conjugation.

Maleimidocaproyl (MC) Moiety Integration and Reactivity with Thiol Moieties

The maleimidocaproyl (MC) group is introduced at the N-terminus of the fully assembled and deprotected Gly-Gly-Phe-Gly peptide while it is still attached to the solid-phase resin. This is typically achieved by reacting the N-terminal amine with a derivative of maleimidocaproic acid, such as 6-maleimidocaproic acid N-hydroxysuccinimide ester or by using a coupling agent like DIC and HOBt to facilitate the amide bond formation. acs.org

The maleimide (B117702) group is a highly specific and reactive functional group that readily undergoes a Michael addition reaction with the thiol (sulfhydryl) group of a cysteine residue. axispharm.comlumiprobe.com This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. axispharm.comacs.org This high selectivity and stability make the maleimide-thiol conjugation a cornerstone of bioconjugation, particularly for attaching linkers to antibodies, which can be engineered to contain accessible cysteine residues. axispharm.com

| Parameter | Description |

| Reaction Type | Michael Addition |

| Reactants | Maleimide and Thiol (e.g., from a cysteine residue) |

| Product | Stable Thioether Bond |

| Optimal pH | 6.5 - 7.5 |

| Key Advantage | High selectivity and efficiency under mild conditions |

The reaction rate is significantly faster with thiols compared to other nucleophiles like amines at neutral pH, ensuring specific conjugation. axispharm.com However, the stability of the resulting thioether linkage can be influenced by the local microenvironment, and in some cases, it can undergo a retro-Michael reaction, leading to deconjugation. ucl.ac.uk

C-Terminal Carboxylic Acid (-OH) Modification for Conjugation

The C-terminal carboxylic acid of this compound is a key functional handle for conjugation to other molecules, such as cytotoxic drugs in the context of ADCs. targetmol.comtargetmol.commedchemexpress.com While the free carboxylic acid itself can be used, it is often activated to facilitate reaction with nucleophiles, typically an amine group on the drug molecule. thermofisher.com

A common method for activating the carboxylic acid is to convert it into a more reactive species. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. thermofisher.com EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary amine to form a stable amide bond. thermofisher.com To improve efficiency and prevent side reactions, EDC is often used in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable NHS ester intermediate. thermofisher.com

This selective activation of the C-terminus is crucial, especially when the peptide contains other acidic residues (Aspartic acid or Glutamic acid) in its sequence. nih.govacs.org For peptides synthesized via SPPS, the C-terminal modification can be performed either while the peptide is still attached to the resin or after it has been cleaved into solution. nih.gov Performing the modification on the resin-bound peptide can offer advantages in terms of purification. nih.gov

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | Maleimidocaproyl-Glycyl-Glycyl-Phenylalanyl-Glycine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| NHS | N-Hydroxysuccinimide |

| ADC | Antibody-Drug Conjugate |

PEGylation and Other Spacer Modifications for Linker Design

The design of linkers for ADCs often involves the incorporation of spacers to modulate properties such as solubility, stability, and steric hindrance. Modifications to the core this compound structure are undertaken to enhance its performance in vivo.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a common strategy to improve the hydrophilicity and pharmacokinetic properties of ADCs. In the context of peptide linkers, PEG can be incorporated to create more soluble conjugates, which can be particularly important when dealing with hydrophobic drugs or when a high drug-to-antibody ratio (DAR) is desired.

Recent research has focused on optimizing PEGylated linkers to ensure efficient drug release. One approach involves incorporating a protease-sensitive trigger into a PEGylated linker to enable the release of a "PEGless" drug inside the tumor cell, thereby maximizing potency. nih.gov For instance, researchers have designed linkers where peptide sequences like Phe-Gly or Val-Ala-Gly are positioned between the drug and a PEG moiety. nih.govunipd.it These studies found that such linkers could be cleaved by the lysosomal enzyme cathepsin B, successfully liberating a drug catabolite free of the PEG chain. nih.gov This strategy aims to combine the benefits of PEGylation for systemic circulation with an efficient, unhindered release of the active payload at the target site.

Other Spacer Modifications: Beyond PEGylation, other non-polymeric spacers are used to distance the payload from the antibody or to introduce specific functionalities. The goal is to ensure that the enzymatic cleavage of the peptide is not sterically hindered by either the large antibody or the payload molecule. cam.ac.uk An example of such a modification is the introduction of an acetal-based spacer, resulting in the derivative MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. cphi-online.commedchemexpress.com This modification adds a flexible, hydrophilic extension to the C-terminus of the glycine residue.

The table below summarizes key spacer modifications applied to peptide linkers.

| Modification Type | Example Structure/Fragment | Purpose | Key Research Findings |

| PEGylation | Drug-(Peptide)-PEG-Linker-Ab | Increase solubility, improve pharmacokinetics, reduce aggregation. nih.gov | Can be designed with protease-sensitive triggers to release a "PEGless" drug, restoring full potency inside the cell. nih.govunipd.it |

| Acetal-based Spacer | -Gly-NH-CH2-O-CH2COOH | Increase spacing and hydrophilicity. | Used as a cleavable ADC linker component. cphi-online.commedchemexpress.com |

Design and Synthesis of Analogs (e.g., PAB-containing, cyclopropane-containing)

The design and synthesis of analogs of this compound aim to refine the drug release mechanism and control the conformational properties of the linker.

PAB-Containing Analogs: A significant class of analogs incorporates a p-aminobenzyl (PAB) group, leading to structures like MC-Gly-Gly-Phe-Gly-PAB-OH. targetmol.commedchemexpress.com The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the peptide bond at the C-terminal glycine, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, "naked" payload. cam.ac.uk This self-immolative characteristic is crucial because it ensures that the released drug is fully active and not encumbered by residual linker fragments, which could otherwise reduce its efficacy. nih.gov The presence of the PAB spacer has been shown to be critical for maintaining the rate of enzymatic cleavage, as its removal can lead to steric interference and slower drug release. nih.gov

The synthesis of these peptide linkers is often accomplished using solid-phase peptide synthesis (SPPS). For example, the synthesis of a precursor, MC-Gly-Gly-Phe-OH, can start with an unprotected phenylalanine pre-loaded onto a resin. google.com Subsequent coupling and deprotection steps with Fmoc-protected glycine are carried out to build the peptide chain. google.com

Cyclopropane-Containing Analogs: The incorporation of cyclopropane (B1198618) rings into peptide backbones is a strategy used to create conformationally restricted analogs. nih.govunl.pt The rigid three-membered ring limits the rotational freedom of the peptide chain, allowing for the stabilization of specific secondary structures like β-turns or extended conformations. nih.govgla.ac.uk While direct synthesis of a cyclopropane-containing this compound is not widely detailed, general methods for creating peptide mimics with cyclopropane units are well-established and could be applied.

These methods include:

Enantioselective cyclization of allylic diazoacetates, catalyzed by chiral rhodium complexes, to form cyclopropane-containing dipeptide isosteres. nih.gov

Michael Induced Ring Closure (MIRC) reactions, for instance, between a glycine Schiff base and a bromo-butenoate to yield a trans-cyclopropane. marquette.edu

The rationale for such a modification would be to enforce a specific conformation that could enhance recognition and cleavage by a target protease or, conversely, to increase stability against non-specific enzymatic degradation in plasma. nih.govunl.pt

The table below details common analogs of the Gly-Gly-Phe-Gly linker.

Interactive Data Table: Analogs of the Gly-Gly-Phe-Gly Linker| Analog Type | Example Structure/Fragment | Design Rationale | Synthetic Approach |

|---|---|---|---|

| PAB-containing | -Gly-Phe-Gly-PAB-OH | Functions as a self-immolative spacer to ensure the release of an unmodified, fully active drug payload. cam.ac.uknih.gov | Standard solid-phase peptide synthesis followed by conjugation of the PAB group. google.com |

| Cyclopropane-containing | -Xaa-Ψ[COcpCO]-Yaa- | Introduces conformational rigidity to stabilize specific peptide structures (e.g., β-turns), potentially enhancing protease recognition or stability. nih.govgla.ac.uk | Catalytic cyclization of allylic diazoacetates or Michael Induced Ring Closure (MIRC) reactions. nih.govmarquette.edu |

Mechanism of Action and Biochemical Interactivity of Mc Gly Gly Phe Gly Oh As a Bioconjugate Component

Enzymatic Cleavage Mechanisms

The Gly-Gly-Phe-Gly tetrapeptide sequence is specifically designed to be recognized and cleaved by proteases that are abundant in the lysosomal compartment of cells. nih.govbroadpharm.com This targeted cleavage is a key feature of its design, enabling the selective release of the cytotoxic payload within cancer cells.

The Gly-Gly-Phe-Gly (GGFG) sequence is a substrate for various lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. nih.goviris-biotech.de Cathepsin B and other similar proteases recognize and hydrolyze the peptide bonds within the GGFG sequence. iphasebiosci.comresearchgate.net This enzymatic action breaks down the linker, initiating the process of payload release. sterlingpharmasolutions.com While tetrapeptides like Gly-Phe-Leu-Gly were explored earlier, they suffered from slow release kinetics. cam.ac.uk The GGFG sequence, however, provides for efficient cleavage. nih.gov For instance, in the context of the ADC trastuzumab deruxtecan, the GGFG linker undergoes protease degradation within the lysosome to release the potent topoisomerase I inhibitor. nih.gov The cleavage is not limited to a single enzyme; Cathepsin L also shows high activity against the GGFG linker, while Cathepsin B's activity can be minimal in some contexts. iphasebiosci.com

The effectiveness of the MC-Gly-Gly-Phe-Gly-OH linker is highly dependent on the specific enzymatic environment of the lysosome. sterlingpharmasolutions.com Lysosomes contain a cocktail of enzymes, and the GGFG sequence is designed to be a substrate for proteases found there. nih.goviphasebiosci.com This specificity ensures that the linker remains largely intact while in the bloodstream, where protease activity is low, thus preventing premature drug release and associated systemic toxicity. iris-biotech.de Once the ADC is internalized into a cancer cell and trafficked to the lysosome, the acidic environment and high concentration of proteases like Cathepsin B facilitate the rapid cleavage of the linker. iphasebiosci.comsterlingpharmasolutions.com Studies have shown that linkers like GGFG are effectively cleaved in human liver S9 fraction and human lysosome preparations. sterlingpharmasolutions.com The rate of cleavage can vary, with some studies indicating near-complete cleavage of peptide linkers within 24 hours in lysosomal extracts. sterlingpharmasolutions.com

Following the enzymatic cleavage of the tetrapeptide sequence, a self-immolative spacer, often a p-aminobenzyl (PAB) group, is crucial for the release of the unmodified payload. nih.goviris-biotech.de Once the protease cleaves the peptide, it exposes a reactive site on the PAB spacer. researchgate.net This triggers a spontaneous 1,6-elimination or intramolecular cyclization cascade. researchgate.netnih.gov This electronic cascade results in the fragmentation of the spacer, releasing the active drug, carbon dioxide, and an aza-quinone methide. cam.ac.ukiris-biotech.de The self-immolative nature of the PAB linker is critical because it ensures that the payload is released in its active form, without any part of the linker remaining attached, which could otherwise hinder its cytotoxic activity. cam.ac.uk This mechanism is widely employed in ADCs to ensure the efficient and clean release of amine-containing payloads. rsc.org

Role in Payload Release Kinetics and Intra-Cellular Drug Liberation

The design of the this compound linker directly influences the rate at which the cytotoxic payload is released within the target cell. biosynth.comnih.gov The kinetics are primarily governed by the rate of enzymatic cleavage of the GGFG sequence and the subsequent self-immolation of the PAB spacer. cam.ac.ukresearchgate.net Research has shown that peptide-based linkers can facilitate the nearly complete release of a payload like DXd from its ADC within 72 hours. iphasebiosci.com The rate of this release is critical; a release that is too slow may not achieve a sufficient intracellular concentration of the drug to be effective, while a release that is too rapid could potentially overwhelm the cell's capacity and lead to unwanted effects. The GGFG linker is designed to offer a balance, providing for a sustained release of the payload within the lysosome. researchgate.netsterlingpharmasolutions.com

Stability of Conjugates Incorporating this compound in Biological Milieu

A critical characteristic of the this compound linker is its stability in the bloodstream. chemexpress.comcrownbio.com The linker is designed to be highly stable in plasma (pH 7.4), minimizing the premature release of the cytotoxic payload that could lead to off-target toxicity. iphasebiosci.combiochempeg.com Studies have demonstrated that the GGFG linker exhibits excellent stability in human plasma. researchgate.net For instance, one study reported only a 1-2% payload release over 21 days in mouse, rat, or human plasma. researchgate.net This high degree of stability ensures that the ADC can circulate for a sufficient time to reach the tumor tissue and exert its targeted effect. chemexpress.com In contrast to some other cleavable linkers, such as certain hydrazone-based linkers which can be less stable, the GGFG linker provides a robust and reliable connection between the antibody and the payload until it reaches the desired site of action. nih.gov

Interactive Data Table: Properties of this compound and Related Linkers

| Property | This compound | Val-Cit Linker | Hydrazone Linker |

| Cleavage Mechanism | Protease-mediated (e.g., Cathepsin B, L) nih.goviphasebiosci.com | Protease-mediated (e.g., Cathepsin B) biochempeg.com | pH-sensitive (acidic) biosynth.com |

| Self-Immolative Spacer | Typically p-Aminobenzyl (PAB) glpbio.com | Often paired with PAB nih.gov | Not applicable |

| Plasma Stability | High iphasebiosci.comresearchgate.net | High nih.gov | Variable, can be less stable nih.gov |

| Payload Release Site | Lysosome iphasebiosci.comsterlingpharmasolutions.com | Lysosome iphasebiosci.com | Endosome/Lysosome iphasebiosci.com |

Advanced Applications in Targeted Therapies Research

Antibody-Drug Conjugate (ADC) Design and Optimization

The unique structure of MC-Gly-Gly-Phe-Gly-OH, combining a maleimidocaproyl (MC) group with a protease-sensitive tetrapeptide sequence, makes it a critical component in the design of advanced ADCs. broadpharm.com An ADC generally consists of a monoclonal antibody connected to a cytotoxic payload via a linker, a structure designed to selectively kill cancer cells. nih.gov The linker's role is paramount, as it must remain stable in systemic circulation to prevent premature drug release and associated toxicity, while ensuring efficient payload release upon internalization into the target cancer cell. pharmalego.comchemexpress.com

The Gly-Gly-Phe-Gly tetrapeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells. rsc.org This enzymatic susceptibility is central to its function. The payload, or cytotoxic drug, is attached to the C-terminal end of the peptide.

A key strategy involves connecting the payload through a self-immolative spacer, such as p-aminobenzyl alcohol (PAB). medchemexpress.comtargetmol.com For instance, the payload DXd, a derivative of the topoisomerase I inhibitor exatecan (B1662903), has been successfully attached to the GGFG linker via a self-immolative alkoxymethanamino group. rsc.org This configuration ensures that after the GGFG sequence is cleaved by the protease, the self-immolative spacer fragments, releasing the payload in its unmodified, fully active form. rsc.org Other payloads, like auristatins, can be attached to the peptide linker via a carbamate (B1207046) linkage. nih.gov The specific attachment point on the payload is crucial; for exatecan derivatives, the pendant hydroxyl and amino groups serve as obvious and effective attachment sites. nih.gov

Table 1: Examples of Linker-Payload Attachment Chemistries

| Linker Component | Payload Class | Attachment Moiety | Self-Immolative Spacer | Resulting Conjugate Feature |

| Gly-Gly-Phe-Gly | Topoisomerase I Inhibitors (e.g., DXd) | Alkoxymethanamino Group | Yes (e.g., PAB) | Traceless release of active payload |

| Gly-Gly-Phe-Gly | Auristatins (e.g., AE) | Carbamate Linkage | Varies | Stable linkage until enzymatic cleavage |

| Gly-Gly-Phe-Gly | Exatecan | Direct attachment to hydroxyl/amino groups | No | Release of a potentially modified payload |

The N-terminal Maleimidocaproyl (MC) group is responsible for conjugating the linker-payload complex to the monoclonal antibody. broadpharm.com This is achieved through a specific and stable covalent bond with thiol groups present on the antibody.

Table 2: Linker-Antibody Attachment Details

| Linker Reactive Group | Antibody Functional Group | Resulting Bond | Key Reaction Condition | Significance |

| Maleimide (B117702) | Thiol (-SH) from Cysteine | Thioether | pH 6.5 - 7.5 | Forms a stable, covalent linkage under mild physiological conditions. |

The design of the linker profoundly influences the therapeutic window of an ADC by balancing stability in circulation with efficient payload release inside the target cell. frontiersin.org The GGFG sequence is a prime example of a linker designed to be stable in plasma but labile in the lysosomal environment of a cancer cell. rsc.orgfrontiersin.org

Development of Molecular Probes and Research Tools

Beyond its role in ADCs, the this compound compound and its constituent parts serve as valuable research tools for studying biological processes at a molecular level.

The Gly-Gly-Phe-Gly tetrapeptide sequence is a known substrate for the lysosomal protease Cathepsin B. rsc.org This specificity allows for its use as a molecular probe to investigate enzymatic activity. biosynth.com By attaching a reporter molecule, such as a fluorophore, to the peptide, researchers can create probes that signal upon cleavage by the target enzyme. These tools are employed in biochemical assays to screen for enzyme inhibitors, map protease activity in cellular lysates, or visualize enzymatic processes within living cells. The ability to replicate specific cleavage sequences allows scientists to deconstruct and study the mechanisms of action for various enzymes. biosynth.com

Synthetic peptides like Gly-Gly-Phe-Gly are used to mimic specific portions of larger, bioactive proteins or signaling molecules. biosynth.com This approach provides a simplified model system to study complex protein interactions, binding specificity, and functional attributes without the complexity of the full protein. biosynth.comnih.gov In research assays, these peptide mimics can be used to investigate receptor-ligand interactions, identify the key residues involved in protein binding, and explore the structural requirements for a biological response. nih.gov This aids in the rational design of new therapeutic agents and provides fundamental insights into peptide-based drug design. biosynth.comnih.gov

Application in Other Targeted Delivery Systems Research (e.g., Prodrugs, Small Molecule-Drug Conjugates)

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG), often utilized with a maleimidocaproyl (MC) group, serves as a critical component in the design of advanced targeted therapies beyond antibody-drug conjugates (ADCs). Its utility as a cleavable linker is being explored in innovative prodrug and small molecule-drug conjugate (SMDC) strategies. The fundamental principle behind its application lies in its selective cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage facilitates the release of a conjugated payload specifically at the target site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Application in Prodrug Research

In the realm of prodrug research, the this compound linker has been instrumental in developing macromolecular drug delivery systems. A notable example involves its use in a polymer prodrug of exatecan, a potent topoisomerase I inhibitor. In this design, the GGFG peptide acts as a spacer, connecting the drug to a biodegradable carboxymethyldextran polyalcohol polymer carrier. nih.govgoogle.com This conjugation transforms the small molecule drug into a larger polymer prodrug with altered pharmacokinetic properties.

The primary advantage of this approach is the potential for passive tumor targeting through the enhanced permeability and retention (EPR) effect, where the larger size of the polymer-drug conjugate leads to its accumulation in tumor tissues. Once the prodrug is internalized by cancer cells and traffics to the lysosomes, cathepsins B, H, and L cleave the GGFG linker. nih.govmdpi.com This enzymatic action breaks the amide bond between the C-terminal glycine (B1666218) of the peptide and the payload, leading to the release of the active drug inside the cancer cell. nih.gov Research has demonstrated that the anti-tumor activity of such conjugates is directly related to the cleavability of the linker, with the GGFG-containing conjugate showing significant activity. nih.govmdpi.com

| Drug | Delivery System | Linker | Release Mechanism | Key Findings |

| Exatecan | Macromolecular Prodrug (Carboxymethyldextran polyalcohol) | GGFG tetrapeptide spacer | Cleavage by lysosomal cathepsins (B, H, and L) | The conjugate's anti-tumor activity was parallel to the linker's cleavability, with the GGFG conjugate being the most active. nih.govmdpi.com |

Application in Small Molecule-Drug Conjugates (SMDCs) Research

The principles governing the use of the GGFG linker in ADCs are also being applied to the development of SMDCs. SMDCs utilize a small molecule ligand instead of an antibody to target specific receptors on cancer cells. The this compound linker can be used to attach a potent cytotoxic agent to this small targeting molecule.

While direct research examples focusing exclusively on this compound in SMDCs are emerging, the extensive validation of similar peptide linkers in related conjugates provides a strong rationale for its use. For instance, research on linkers like valine-citrulline (Val-Cit) in SMDCs has shown the viability of using cathepsin B-cleavable peptides for targeted drug release. researchgate.netnih.gov These linkers are designed to be stable in systemic circulation but are efficiently cleaved within the lysosomal compartment of cancer cells. nih.gov

The development of novel drug-linker platforms, such as those for camptothecin (B557342) payloads, has highlighted the versatility of the GGFG sequence. nih.gov In these platforms, the GGFG linker is combined with a self-immolative spacer to ensure the traceless release of the payload upon cleavage. nih.gov This approach is critical for maximizing the potency of the released drug. The insights gained from the successful application of the GGFG linker in the highly effective ADC, Trastuzumab deruxtecan, where it connects the antibody to a topoisomerase inhibitor, are directly transferable to the design of next-generation SMDCs. iris-biotech.denih.govopen.ac.ukresearchgate.netnih.gov The established stability of the GGFG linker in plasma, coupled with its efficient cleavage by lysosomal enzymes, makes it an attractive candidate for advancing SMDC technology. nih.govresearchgate.net

| Linker Component | Function | Relevance to SMDCs |

| MC (Maleimidocaproyl) | Provides a reactive handle for conjugation to a thiol group on the targeting small molecule. broadpharm.com | Enables stable attachment of the linker-payload moiety to the targeting ligand. |

| Gly-Gly-Phe-Gly (GGFG) | Serves as a substrate for lysosomal proteases like cathepsin B. nih.govnih.gov | Facilitates selective release of the cytotoxic payload within the target cancer cell, a key feature for SMDC efficacy. |

| -OH (Carboxylic Acid) | Can be activated for conjugation to an amino group on a payload or a self-immolative spacer. | Allows for flexible synthesis and attachment of a variety of cytotoxic agents. |

Methodological Approaches in Studying Mc Gly Gly Phe Gly Oh

Analytical Techniques for Characterization of Peptide Linkers and Conjugates

The precise characterization of the MC-Gly-Gly-Phe-Gly-OH linker and its subsequent conjugates is fundamental to the development of effective ADCs. This involves verifying the structural integrity and purity of the peptide itself, as well as confirming its successful conjugation to both the antibody and the cytotoxic drug.

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are indispensable tools for assessing the purity and identity of peptide linkers like this compound and their conjugates. mtoz-biolabs.compepdd.com RP-HPLC separates molecules based on their hydrophobicity, making it highly effective for analyzing peptides. pepdd.com

The process involves injecting the sample into a column packed with a nonpolar stationary phase (commonly C8 or C18). mtoz-biolabs.com A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (often water with an acid like trifluoroacetic acid) is then used to elute the components. resolvemass.caacs.org The peptide's purity is determined by analyzing the resulting chromatogram, where a single, sharp peak indicates a high degree of purity. creative-proteomics.com The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. mtoz-biolabs.comresolvemass.ca

Key parameters in RP-HPLC for peptide analysis include:

Column Selection: C18 columns are frequently used for typical peptides. mtoz-biolabs.comresolvemass.ca

Detection Wavelength: Peptides are commonly detected at 214-220 nm, corresponding to the absorbance of the peptide backbone. For peptides containing aromatic residues like Phenylalanine, an additional detection wavelength of 280 nm can be used. resolvemass.cacreative-proteomics.com

Mobile Phase: A common mobile phase consists of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile (B52724) with 0.1% TFA as solvent B. acs.org

In the context of ADCs, RP-HPLC is used to monitor the conjugation reaction and to purify the resulting conjugate. google.com Hydrophobic Interaction Chromatography (HIC) is another HPLC-based technique used to characterize the drug-to-antibody ratio (DAR) of ADCs, separating species based on the number of conjugated drug-linker moieties. d-nb.info

Table 1: Key RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Stationary Phase | C18 or C8 | Provides a hydrophobic surface for peptide interaction. mtoz-biolabs.com |

| Mobile Phase A | 0.1% TFA in Water | Acidifies the mobile phase to improve peak shape and provides a polar environment. acs.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic solvent used to elute the peptide from the column. acs.org |

| Gradient | 5-60% Acetonitrile over 20 min | A gradual increase in organic solvent concentration allows for the separation of peptides with varying hydrophobicities. resolvemass.ca |

| Detection Wavelength | 214-220 nm and/or 280 nm | 214-220 nm for the peptide backbone; 280 nm for aromatic side chains (e.g., Phenylalanine). resolvemass.cacreative-proteomics.com |

| Column Temperature | 30-45°C | Can influence the separation and stability of the peptide. resolvemass.ca |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the this compound peptide and its conjugates with high accuracy. When coupled with liquid chromatography (LC-MS), it provides a comprehensive analysis of the sample's composition. d-nb.infonih.gov

For peptide analysis, electrospray ionization (ESI) is a commonly used ionization technique that allows for the analysis of large biomolecules like peptides and proteins. d-nb.info The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, which can then be used to determine the molecular weight.

In the analysis of ADCs, MS is crucial for:

Confirming the identity of the peptide linker.

Verifying the successful conjugation of the linker to the antibody and the payload. nih.gov

Determining the drug-to-antibody ratio (DAR). nih.gov

Characterizing any impurities or degradation products. mtoz-biolabs.com

Researchers often use techniques like LC-ESI-MS to monitor the cleavage of the linker and the release of the payload from the ADC. d-nb.info

In Vitro Assays for Biochemical Evaluation

The this compound linker is designed to be cleaved by proteases, particularly cathepsin B, which is overexpressed in the lysosomes of cancer cells. unipd.itcam.ac.uk Enzymatic cleavage assays are performed to confirm that the linker is stable in circulation but is efficiently cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload. researchgate.net

These assays typically involve incubating the ADC with purified proteases (like cathepsin B) or with cell lysates containing lysosomal enzymes. d-nb.inforsc.org The cleavage of the linker and the subsequent release of the drug can be monitored over time using HPLC or LC-MS. d-nb.info Studies have shown that the Gly-Gly-Phe-Gly sequence is effectively cleaved by lysosomal enzymes. researchgate.netnih.gov For instance, research on trastuzumab conjugates with exatecan (B1662903) derivatives linked by GGFG showed that the linker was stable in circulation and cleaved by lysosomal enzymes after internalization into tumor tissue. researchgate.net

The binding affinity of the antibody component of the ADC to its target antigen on the cancer cell surface is a critical determinant of its efficacy. It is important to ensure that the conjugation of the this compound linker and the cytotoxic payload does not significantly impair the antibody's binding properties.

Techniques like surface plasmon resonance (SPR) and cell-based ELISA are used to quantitatively measure the binding affinity (often expressed as the dissociation constant, Kd) of the ADC to its target antigen. google.comd-nb.info Fluorescence microscopy can also be used to visualize the binding and internalization of fluorescently labeled ADCs into cancer cells.

In vitro cell-based assays are the final step in the preclinical evaluation of ADCs containing the this compound linker. These studies assess the biological activity of the ADC against cancer cell lines.

Antiproliferative Activity: These assays measure the ability of the ADC to inhibit the growth and proliferation of cancer cells. nih.gov

Cytotoxicity Studies: These assays determine the concentration of the ADC required to kill a certain percentage of cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). google.comsmolecule.com

For example, studies on an anti-DDR1 antibody conjugated to DX8951 via a GGFG linker demonstrated potent antitumor activity against triple-negative breast cancer cell lines. nih.gov Similarly, trastuzumab conjugates with exatecan derivatives linked by GGFG showed high potency against HER2-positive cancer cell lines. researchgate.net These studies often compare the cytotoxicity of the ADC on antigen-positive cells versus antigen-negative cells to confirm target-specific killing. medchemexpress.com

Table 2: In Vitro Evaluation of ADCs with GGFG Linker

| ADC | Target Antigen | Payload | Cancer Cell Line | In Vitro Effect |

|---|---|---|---|---|

| DDR1-DX8951 | DDR1 | DX8951 | MDA-MB-231, SUM159 (Triple-Negative Breast Cancer) | Antitumor activity, measured by cell viability assays. nih.gov |

| Trastuzumab-Exatecan Derivative | HER2 | Exatecan Derivative | HER2-positive cancer cell lines | High potency and superior cytotoxicity. researchgate.net |

| ICAM1-ADC | ICAM1 | MMAE or DXd | Various | Superior tumor-cell targeting and elimination compared to conventional chemotherapy. researchgate.net |

| DS-6157a | GPR20 | Deruxtecan (DXd) | GIST-T1/GPR20 (Gastrointestinal Stromal Tumor) | Cytotoxicity in GPR20-overexpressing cells. nih.gov |

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools in the study of complex biomolecules like this compound. These approaches provide insights into the molecular behavior, energetics, and interactions that are often difficult to obtain through experimental methods alone. By simulating the dynamics, electronic structure, and binding affinities, researchers can better understand the structure-function relationships that govern the efficacy of this peptide linker in antibody-drug conjugates (ADCs).

Molecular Dynamics Simulations in Peptide Conformational Analysis

The process involves creating a computational model of the peptide, often solvated in a box of water molecules to mimic physiological conditions. csic.es An MD simulation then calculates the forces between atoms and uses these forces to predict their motion over a series of small time steps, effectively generating a trajectory of the peptide's conformational changes. nih.gov Analysis of this trajectory reveals the most stable or preferred conformations, the flexibility of different parts of the peptide, and the intramolecular interactions, such as hydrogen bonds, that stabilize its structure. csic.esresearchgate.net

For peptides containing phenylalanine, such as the Gly-Phe-Gly tripeptide which is a core component of the linker, studies have utilized MD simulations to understand the dynamics of the backbone and the orientation of the aromatic side chain. csic.es These simulations, often run on nanosecond timescales, can analyze the propensity of the peptide to form secondary structures like β-strands, turns, or helices. csic.es The choice of force field (a set of parameters describing the potential energy of the system) is critical for accuracy. ru.nl

Table 1: Typical Parameters in Molecular Dynamics Simulations for Peptides

| Parameter | Example Value/Type | Purpose | Reference |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. | nih.govru.nl |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. | nih.gov |

| Temperature | 300 K | Simulates physiological temperature conditions. | nih.gov |

| Pressure | 1 atm (NPT ensemble) | Maintains constant pressure, mimicking physiological conditions. | nih.gov |

| Time Step | 2 fs | The interval for integrating the equations of motion. | nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The total duration of the simulation, determining the extent of conformational sampling. | csic.es |

By understanding the conformational preferences of this compound, researchers can predict how it might behave in vivo, how it presents itself for enzymatic cleavage, and how its structure might be modified to improve performance.

Quantum Chemistry Calculations for Reaction Pathway Elucidation

While MD simulations excel at describing molecular motion, quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and the mechanisms of chemical reactions. csic.es For the this compound linker, a key functional event is its cleavage by proteases like Cathepsin B, which are overexpressed in the lysosomal environment of tumor cells. mdpi.com Quantum chemistry calculations can elucidate the precise step-by-step pathway of this enzymatic cleavage.

These calculations can model the transition states of the peptide bond hydrolysis reaction, determining the energy barriers (activation energies) that must be overcome for the reaction to proceed. soton.ac.uk This provides a detailed understanding of the linker's cleavage susceptibility. For instance, DFT has been used to study the stability and vibrational properties of the Gly-Phe-Gly tripeptide. csic.esresearchgate.net Such studies compare the performance of different DFT functionals to find the most accurate method for describing the peptide's energetics and structure. csic.esresearchgate.net This foundational knowledge is critical for accurately modeling the more complex cleavage reaction.

The elucidation of the reaction pathway helps in understanding why certain peptide sequences are more labile than others. For example, studies comparing the cleavage of different linkers, such as the Gly-Gly-Phe-Gly sequence against a Val-Ala linker, rely on understanding the kinetics of the cleavage reaction, which can be modeled computationally. d-nb.info

Table 2: Comparison of DFT Functionals Used in Peptide Conformational Studies

| DFT Functional | Key Feature | Application in Peptide Studies | Reference |

| B3LYP | A popular hybrid functional, balances accuracy and computational cost. | Used for geometry optimization and vibrational analysis of peptides. | researchgate.net |

| ωB97XD | Includes long-range and dispersion corrections. | Found to be effective in preserving the structural stability of various peptide conformers. | csic.esresearchgate.net |

| M06-2X | A meta-hybrid functional with good performance for non-covalent interactions. | Shown to be capable of maintaining the stability of all tested conformers, including turn structures. | csic.esresearchgate.net |

By precisely mapping the energy landscape of the cleavage reaction, researchers can rationally design new linkers with tuned cleavage rates, enhancing the selective release of the payload in the target tumor environment while maintaining stability in systemic circulation.

Virtual Screening Approaches for Linker-Payload Optimization

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that fit a specific purpose. In the context of this compound, virtual screening can be applied to optimize the linker itself or the way it is connected to a cytotoxic payload, a critical aspect of ADC design. precisepeg.com The goal is to identify linker-payload combinations with optimal properties, such as high stability, efficient cleavage, and potent cell-killing ability. d-nb.info

One approach involves screening different peptide sequences or chemical modifications to the linker to improve its properties. For example, computational shape similarity searches have been used to identify novel structural units that can fit into the binding pocket of a cleaving enzyme, potentially improving upon the standard Val-Cit linker. nih.gov This highlights how computational screening can guide the synthesis of new linkers with enhanced cleavage activity.

Another critical area is the optimization of the entire linker-payload construct. The properties of the payload can be significantly affected by the linker attached to it. Recently, advanced computational methods like deep learning frameworks have been developed to generate novel ADC linkers with desirable properties. researchgate.net For example, a framework called Linker-GPT uses a transformer-based model to generate linkers with high structural diversity and synthetic feasibility, which can then be screened for properties like drug-likeness. researchgate.net This approach accelerates the discovery of novel and effective linker-payload systems.

Table 3: Strategies in Virtual Screening for Linker-Payload Optimization

| Screening Strategy | Objective | Computational Method | Reference |

| Structure-Based Screening | Identify linkers that fit optimally into the active site of a target protease (e.g., Cathepsin B). | Molecular Docking, Shape Similarity Search | nih.gov |

| Ligand-Based Screening | Identify linkers with properties similar to known effective linkers. | Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR) | researchgate.net |

| De Novo Design | Generate entirely new linker structures with desired properties. | Deep Learning, Reinforcement Learning (e.g., Linker-GPT) | researchgate.net |

| Property Prediction | Optimize for physicochemical properties like stability, solubility, and permeability. | QSAR, Machine Learning Models | d-nb.info |

These virtual screening methods allow for the rapid evaluation of thousands or even millions of potential linker-payload combinations, dramatically reducing the time and cost associated with experimental screening and leading to the rational design of more effective ADCs.

Future Directions and Research Opportunities

Innovations in Linker Chemistry for Enhanced Stability and Tunable Release Kinetics

A primary challenge in ADC development is balancing linker stability in systemic circulation with efficient payload release at the target site. ks-vpeptide.comrsc.org The Gly-Gly-Phe-Gly (GGFG) sequence exhibits commendable stability in human, rat, and mouse plasma, a significant advantage over other peptide linkers like valine-citrulline (Val-Cit), which can be susceptible to premature cleavage by certain plasma enzymes. researchgate.netmdpi.com Future research will focus on further refining this stability profile while introducing elements that allow for more precise control over drug release.

Innovations are centered on modifying the core peptide sequence and its surrounding chemical environment. The properties of peptide linkers, such as their size and hydrophilicity, can be fine-tuned to influence the pharmacokinetics of the entire ADC, allowing for the optimization of drug delivery and distribution. ks-vpeptide.com Strategies include the incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains or charged groups, to mask the hydrophobicity of the payload, which can improve pharmacokinetic properties. biopharminternational.comnih.gov Moreover, the introduction of sterically hindering chemical modifications near the cleavage site can modulate ADC stability, potentially delaying payload release.

The concept of "tunable" release is a significant area of exploration. nih.govrsc.orgresearchgate.net By making subtle electronic and steric alterations to the linker's structure, the kinetics of enzymatic cleavage can be finely controlled. nih.gov This could lead to the development of a panel of GGFG-based linkers, each tailored for a specific cancer type, payload potency, or desired therapeutic window. For example, linker technologies are being developed that allow for adjustable drug release kinetics, which could be applied to the GGFG sequence to optimize its performance with payloads of medium cytotoxicity that require a high drug-to-antibody ratio (DAR). debiopharm.com

Advanced Bioconjugation Methodologies Utilizing MC-Gly-Gly-Phe-Gly-OH and its Derivatives

The method of attaching the linker-payload to the antibody is as crucial as the linker's chemistry. Traditional methods often result in heterogeneous mixtures of ADCs with varying DARs and conjugation sites, which can lead to inconsistent pharmacokinetic properties. nih.gov Consequently, a major research thrust is the development of site-specific conjugation technologies to produce homogeneous ADCs. mdpi.comnih.gov

While current ADCs using the GGFG linker, like Trastuzumab deruxtecan, have employed maleimide-based chemistry for conjugation to cysteine residues, future methodologies will likely move toward more advanced, stable, and site-selective techniques. rsc.org Enzymatic conjugation represents a promising frontier. The C-LiNK™ technology, for example, uses an engineered enzyme to attach a linker to a specific, short recognition sequence fused to the antibody's C-terminus. adcreview.com This one-step reaction allows for precise control over the DAR and does not interfere with the antibody's natural structure. adcreview.com Adapting the this compound linker for use with such enzymatic platforms would enable the production of highly defined and optimized ADCs.

Additionally, research is ongoing to develop novel chemical reactions that target native amino acids beyond cysteines, offering new sites for conjugation. rsc.org Derivatives of this compound are being synthesized with different reactive handles to make them compatible with these emerging bioconjugation techniques, including various forms of click chemistry reagents. precisepeg.commedchemexpress.commedchemexpress.comdcchemicals.com This allows for greater flexibility in ADC design and the potential to attach the linker at sites that could enhance the stability or efficacy of the final conjugate. mdpi.com

Integration with Emerging Drug Delivery Platforms and Technologies

The fundamental principle of a stable linker with a specific cleavage trigger is not limited to monoclonal antibodies. The robust nature of the this compound linker makes it an attractive candidate for integration with a variety of emerging drug delivery platforms.

Peptide-drug conjugates (PDCs), for example, use peptides instead of full antibodies for targeting. PDCs offer advantages such as smaller size, higher tissue penetrability, and lower immunogenicity. frontiersin.org The GGFG linker could be readily adapted to connect cytotoxic payloads to these targeting peptides, leveraging its well-understood cleavage mechanism within a different delivery vehicle. Similarly, technologies like PROTACs (PROteolysis TArgeting Chimeras), which require linkers to connect a target-binding molecule to an E3 ligase ligand, could benefit from the structural and stability characteristics of peptide-based linkers. precisepeg.com

Another area of innovation is the development of multi-payload or dual-drug ADCs, which aim to deliver two different therapeutic agents to a cancer cell to overcome drug resistance or target multiple pathways simultaneously. biopharminternational.comresearchgate.net The GGFG linker could be incorporated into more complex constructs designed to carry and release different payloads, potentially with different kinetics if combined with other linker technologies. This integration into next-generation platforms will expand the utility of the GGFG motif far beyond its current applications.

Computational-Guided Design and Optimization of Peptide Linkers for Bespoke Applications

The development of new linker chemistries has traditionally relied on extensive experimental screening. However, the future of linker design is increasingly being shaped by computational and artificial intelligence (AI)-driven methodologies. frontiersin.orgcomputabio.compatsnap.com These in-silico tools are revolutionizing the process by allowing for the rapid analysis and prediction of linker properties. computabio.compatsnap.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.